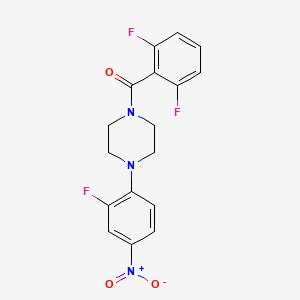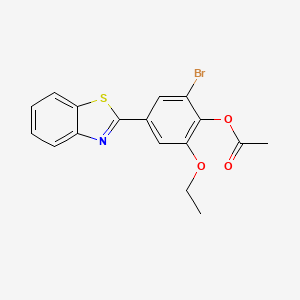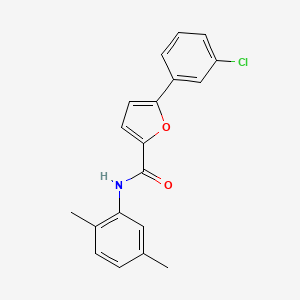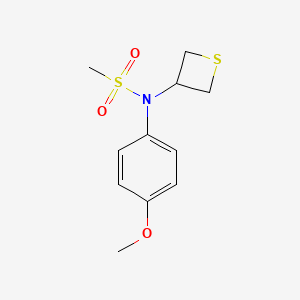![molecular formula C9H13F6NO2 B5192017 1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5192017.png)
1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, also known as AChE (acetylcholinesterase) inhibitor, is a chemical compound that has been used extensively in scientific research. The compound has been found to have a wide range of applications in different fields, including biochemistry, pharmacology, and neuroscience.
作用机制
The mechanism of action of 1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate involves the inhibition of acetylcholinesterase activity. The compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which enhances neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its ability to enhance neurotransmission, the compound has been shown to have anti-inflammatory and antioxidant properties. It has also been found to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the main advantages of using 1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate in lab experiments is its ability to selectively inhibit acetylcholinesterase activity. This allows researchers to study the role of acetylcholine in different physiological processes. However, one of the limitations of using this compound is its potential toxicity. High doses of the compound can lead to neurotoxicity and other adverse effects.
未来方向
There are several future directions for research involving 1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate. One area of interest is the development of new acetylcholinesterase inhibitors with improved selectivity and reduced toxicity. Another area of interest is the use of the compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound and its potential applications in different fields.
合成方法
The synthesis of 1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is a multi-step process involving the reaction of several chemicals. The synthesis starts with the reaction of 2,2,2-trifluoro-1-(trifluoromethyl)ethanol with 1,1-dimethylpropylamine to form the intermediate 2,2,2-trifluoro-1-(trifluoromethyl)ethyl-1,1-dimethylpropylamine. This intermediate is then reacted with methyl chloroformate to form the final product, this compound.
科学研究应用
1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has been widely used in scientific research due to its ability to inhibit the activity of acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in many physiological processes, including muscle contraction, heart rate regulation, and cognitive function. By inhibiting the activity of acetylcholinesterase, this compound can increase the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission.
属性
IUPAC Name |
2-methylbutan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F6NO2/c1-4-7(2,3)18-6(17)16-5(8(10,11)12)9(13,14)15/h5H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVMAVHFNWRPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-4-(2-hydroxyethyl)-1-piperazinecarboxamide](/img/structure/B5191937.png)
![1-[2-(allyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5191940.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B5191943.png)


![1-(4-isopropoxybenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5191977.png)


![4-[(4-chlorobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5191988.png)

![3-allyl-5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5191998.png)

![ethyl 5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5192016.png)
